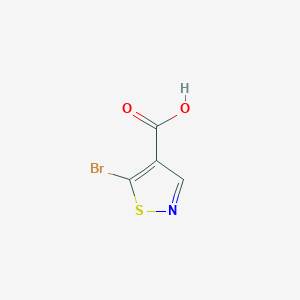![molecular formula C7H5N3O3 B12329805 3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12329805.png)
3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of nitroalkenes with pyridine derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used under conditions that may include elevated temperatures and the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized forms.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolo[3,2-c]pyridine derivatives.
科学的研究の応用
3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
作用機序
The mechanism of action of 3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the activity of enzymes or signaling pathways. The compound’s structure allows it to bind to specific sites on proteins, modulating their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
1,3-Dihydropyrrolo[2,3-b]pyridin-2-one: Similar core structure but lacks the nitro group.
4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one: Contains a chloro and nitro group, offering different reactivity and properties.
Uniqueness
3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for redox chemistry, making it a valuable compound for various applications.
特性
分子式 |
C7H5N3O3 |
|---|---|
分子量 |
179.13 g/mol |
IUPAC名 |
3-nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one |
InChI |
InChI=1S/C7H5N3O3/c11-7-1-5-4(2-9-7)6(3-8-5)10(12)13/h1-4,8H |
InChIキー |
PLDDRNKQFZCJOK-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=O)C=C2C1C(=CN2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2H-Pyran, 5-cyclopentyl-2-[4'-[difluoro(3,4,5-trifluorophenoxy)methyl]-3',5'-difluoro[1,1'-biphenyl]-4-yl]tetrahydro-, (2R,5R)-rel-](/img/structure/B12329742.png)


![2-(2-Oxa-8-azaspiro[4.5]decan-4-YL)isoindoline-1,3-dione hcl](/img/structure/B12329759.png)
![tert-Butyl 7'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12329763.png)


![1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, methyl ester, (1R,2S,5R)-](/img/structure/B12329777.png)
![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B12329786.png)


